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molecular formula C12H18N2 B094769 1-(2,5-Dimethylphenyl)piperazine CAS No. 1013-25-8

1-(2,5-Dimethylphenyl)piperazine

Cat. No. B094769
M. Wt: 190.28 g/mol
InChI Key: YRIFWVMRUFKWLM-UHFFFAOYSA-N
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Patent
US08288541B2

Procedure details

In analogy to example 1, step 1, from (3R,4R)-4-phenyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester (CAS Reg. No.: [197900-84-8]) and 1-(2,5-dimethylphenyl)piperazine was prepared (3R,4R)-3-[4-(2,5-dimethyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester as a white foam, MS: 478.27 ([M+H])+.
Name
(3R,4R)-3-[4-(2,5-dimethyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(N1CC[C@@H](C2C=CC=CC=2)[C@@H](C(O)=O)C1)=O)(C)(C)C.C(OC(N1CC[C@@H](C2C=CC=CC=2)[C@@H](C([N:44]2[CH2:49][CH2:48][N:47]([C:50]3[CH:55]=[C:54]([CH3:56])[CH:53]=[CH:52][C:51]=3[CH3:57])[CH2:46][CH2:45]2)=O)C1)=O)(C)(C)C>>[CH3:57][C:51]1[CH:52]=[CH:53][C:54]([CH3:56])=[CH:55][C:50]=1[N:47]1[CH2:46][CH2:45][NH:44][CH2:49][CH2:48]1

Inputs

Step One
Name
(3R,4R)-3-[4-(2,5-dimethyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C[C@@H]([C@@H](CC1)C1=CC=CC=C1)C(=O)N1CCN(CC1)C1=C(C=CC(=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C[C@@H]([C@@H](CC1)C1=CC=CC=C1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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